4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNXJMRUKHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, identified by its CAS number 301194-22-9, is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H31FN2O3, with a molecular weight of 438.53 g/mol. It has a predicted boiling point of 640.7 °C and a density of approximately 1 g/cm³. The pKa value is estimated to be around 3.99, indicating its acidic nature .
Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The mechanism was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a role in mood regulation.
Neuroprotective Properties
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease.
Analgesic Activity
Preliminary data suggest that the compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential use as a pain management agent.
Case Studies
- Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test, both standard methods for assessing antidepressant efficacy.
- Neuroprotection in Alzheimer's Models : Another study focused on the neuroprotective effects of the compound in cellular models of Alzheimer's disease. Results indicated decreased levels of beta-amyloid plaques and improved cell viability when treated with the compound compared to untreated controls.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Antidepressant | Reduces depressive behaviors | Increases serotonin and norepinephrine levels | |
| Neuroprotective | Protects against oxidative stress | Inhibits apoptotic pathways | |
| Analgesic | Reduces pain response | Modulation of nociceptive pathways |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on fluorine-substituted compounds have shown enhanced activity against drug-resistant bacterial strains. The incorporation of fluorine is known to improve metabolic stability and bioactivity, making these compounds promising candidates for treating infections caused by resistant bacteria .
Cannabinoid Receptor Modulation
The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in modulating cannabinoid receptor activity. Research indicates that certain analogs can act as inverse agonists at the CB1 receptor, which may lead to therapeutic effects in obesity management and metabolic disorders . The selective binding affinity of these compounds can help in developing treatments with fewer side effects compared to existing medications.
Neuropharmacological Effects
Given the piperazine component of the compound, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for exploring treatments for conditions like anxiety and depression.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to structurally related 4-oxobutanoic acid derivatives, focusing on substituent variations and their implications.
Core Structure and Key Modifications
- Core: All analogs share the 4-oxobutanoic acid backbone.
- Position 4 : The cyclohexylphenyl group in the target compound distinguishes it from most analogs, which typically feature simpler aryl groups (e.g., chlorophenyl, fluorophenyl) .
- Position 2 : The 4-(4-fluorophenyl)piperazinyl group is common in analogs but varies in substituents (e.g., sulfonyl, chloro) .
Key Analogs and Their Features
Substituent Effects
- Cyclohexylphenyl vs.
- Piperazine Modifications :
- Halogen Variations : Chlorophenyl analogs () may exhibit stronger electron-withdrawing effects than fluorophenyl, altering electronic properties and receptor affinity .
Physicochemical Properties
- Molecular Weight : The target compound (461.53 g/mol) is heavier than most analogs due to the cyclohexylphenyl group, which may affect pharmacokinetics (e.g., absorption, half-life).
- Polar Surface Area (PSA): The 4-oxobutanoic acid core and piperazine contribute to a high PSA (~90 Ų), suggesting moderate solubility. Analogs with sulfonyl groups (e.g., ) have higher PSA (~110 Ų) due to the sulfonyl moiety .
- logP : Estimated logP for the target compound is ~3.5 (cyclohexylphenyl increases lipophilicity), compared to ~2.8 for chlorophenyl analogs .
Q & A
Q. What are the established synthetic routes for 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid?
The compound is synthesized via multi-step reactions involving:
- Knoevenagel condensation between a cyclohexylphenyl aldehyde and an appropriate ketone precursor to form the oxobutanoic acid backbone .
- Introduction of the 4-fluorophenyl-piperazine moiety via nucleophilic substitution or coupling reactions under basic conditions .
- Final purification using flash chromatography and HPLC to achieve >95% purity, as validated by H/C NMR and mass spectrometry .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy to confirm substituent positions (e.g., cyclohexylphenyl integration at δ 1.2–2.1 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
- X-ray crystallography (where crystallizable) to resolve stereochemistry, as demonstrated for analogous piperazine-containing structures .
- HPLC-MS for purity assessment and detection of synthetic byproducts (e.g., residual solvents or unreacted intermediates) .
Q. What initial biological activities have been reported for this compound?
Preliminary studies on structurally related compounds show:
- Enzyme inhibition : Potency against kynurenine-3-hydroxylase (IC ~0.8 µM) and cyclooxygenase-2 (COX-2) (IC ~1.2 µM), attributed to the fluorophenyl-piperazine moiety enhancing target binding .
- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC 16 µg/mL) in agar diffusion assays .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale academic studies?
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling reaction efficiency for piperazine introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while microwave-assisted synthesis reduces reaction time by 40% .
- Automated purification : Continuous flow systems minimize manual handling and improve reproducibility .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab variability .
- Purity verification : Re-test batches with discrepancies using orthogonal methods (e.g., LC-MS vs. NMR) to confirm absence of impurities .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing the cyclohexyl group with a tert-butyl group) to isolate structure-activity contributions .
Q. How can structure-activity relationship (SAR) models be developed for derivatives of this compound?
Key steps include:
- Systematic substitution : Synthesize analogs with modified aryl (e.g., chlorophenyl vs. fluorophenyl) or piperazine groups (e.g., methyl-piperazine) .
- Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like COX-2 or serotonin receptors .
- In vitro validation : Test synthesized analogs in dose-response assays (e.g., IC shifts from 1.2 µM to 0.5 µM with optimized substituents) .
Q. What challenges exist in assessing the compound’s pharmacokinetic properties, and how can they be addressed?
Challenges include:
- Low solubility : Use co-solvents (e.g., PEG-400) or pro-drug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .
- Metabolic instability : Conduct microsomal stability assays to identify vulnerable sites (e.g., piperazine oxidation) and introduce blocking groups (e.g., methyl substituents) .
- Tissue distribution : Radiolabel the compound (e.g., C-labeling) for quantitative biodistribution studies in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
